(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone
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Overview
Description
The compound “(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(morpholino)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, solubility, and chemical stability. Unfortunately, the specific physical and chemical properties of this compound are not provided in the searched resources .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural exploration, including Hirshfeld surface analysis, of a novel bioactive heterocycle, which was evaluated for antiproliferative activity, illustrates the importance of detailed chemical characterization for understanding the interaction and stability of novel compounds (Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
- Research on the synthesis of new 1,2,4-triazole derivatives demonstrated antimicrobial activities, highlighting the potential of such compounds in addressing resistant microbial strains (Bektaş et al., 2007).
- Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives were synthesized and evaluated for their antitubercular and antifungal activities, indicating the potential of piperazine and morpholine derivatives in therapeutic applications (Syed et al., 2013).
Anticancer Research
- The study on the synthesis and evaluation of anticancer and antituberculosis activities for [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showcases the ongoing efforts to discover novel therapeutic agents with specific biological activities (Mallikarjuna et al., 2014).
Antibacterial Agents
- Oxazolidinones, including piperazinyl derivatives, have been explored for their antibacterial properties, particularly against gram-positive pathogens. This class includes compounds like linezolid and eperezolid, emphasizing the importance of heterocyclic compounds in developing new antibacterial therapies (Tucker et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-18-15(12-14(17-18)13-2-3-13)19-4-6-20(7-5-19)16(22)21-8-10-23-11-9-21/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXMGIQOFWBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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